5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one
Description
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one is a halogenated pyrimidinone derivative featuring a bromine atom at position 5 and a 1-fluoroethyl substituent at position 4. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile scaffolds in medicinal chemistry and drug development. The bromine atom enhances electrophilic reactivity, while the 1-fluoroethyl group introduces steric and electronic effects that influence solubility, metabolic stability, and binding interactions.
Properties
CAS No. |
869532-28-5 |
|---|---|
Molecular Formula |
C6H6BrFN2O |
Molecular Weight |
221.03 g/mol |
IUPAC Name |
5-bromo-4-(1-fluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H6BrFN2O/c1-3(8)5-4(7)6(11)10-2-9-5/h2-3H,1H3,(H,9,10,11) |
InChI Key |
YDFOVTQMLPVZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)NC=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and 1-fluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 1-fluoroethanol, followed by nucleophilic substitution at the 6th position of the pyrimidine ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form the corresponding alcohols or amines.
Condensation Reactions: The keto group at the 4th position can participate in condensation reactions with hydrazines or amines to form hydrazones or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include 5-amino-6-(1-fluoroethyl)pyrimidin-4(1H)-one and 5-thio-6-(1-fluoroethyl)pyrimidin-4(1H)-one.
Oxidation: Products include 5-bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-sulfoxide and sulfone.
Reduction: Products include 5-bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-alcohol.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory activities. For instance, related compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in experimental models. The ability of these compounds to mitigate inflammatory responses suggests their potential as therapeutic agents in treating inflammatory diseases .
Antiviral Activity
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one and its derivatives have been explored for their antiviral properties, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. These compounds demonstrate efficacy in inhibiting viral replication, making them valuable candidates for further development in antiviral therapies .
Therapeutic Potential
The compound's structural characteristics suggest a range of therapeutic applications:
- Cancer Therapy : Pyrimidine derivatives are known for their role in cancer treatment due to their ability to interfere with nucleic acid synthesis. The specific modifications in this compound may enhance its potency against various cancer cell lines.
- Neurological Disorders : Given the anti-inflammatory properties observed, this compound may also hold promise for treating neurodegenerative diseases where inflammation plays a critical role.
Case Studies and Research Findings
A number of studies have focused on the pharmacological evaluation of this compound:
- Assessment of Anti-inflammatory Activity : In a murine model, treatment with similar pyrimidine derivatives resulted in significant reductions in serum cytokines compared to controls, indicating potential for clinical applications in inflammatory conditions .
- Antiviral Screening : Compounds derived from this class were tested against HIV strains, showing promising results that warrant further investigation into their mechanism of action and efficacy in vivo .
- Radiolabeling Studies : Research involving radiolabeled analogs has demonstrated the ability of these compounds to cross the blood-brain barrier, suggesting potential applications in neuropharmacology and imaging studies .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.
Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one with structurally related pyrimidinones, focusing on substituent effects, physicochemical properties, and synthetic pathways.
Structural Analogues and Substituent Effects
| Compound Name | Substituents (Positions) | Key Structural Differences |
|---|---|---|
| 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one | Br (5), CF₃ (6) | Trifluoromethyl vs. 1-fluoroethyl at C6 |
| 5-Bromo-6-(difluoromethyl)pyrimidin-4(3H)-one | Br (5), CHF₂ (6) | Difluoromethyl vs. 1-fluoroethyl at C6 |
| 5-Bromo-3-methylpyrimidin-4(3H)-one | Br (5), CH₃ (3) | Methyl at N3 vs. 1-fluoroethyl at C6 |
| 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | Br (6), fused pyridine ring | Fused pyridine ring vs. simple pyrimidinone |
- Trifluoromethyl (CF₃) vs.
- Difluoromethyl (CHF₂) : This substituent (evidence 12) offers intermediate polarity between CF₃ and 1-fluoroethyl, balancing reactivity and bioavailability .
- Methyl at N3 : highlights that methylation at N3 reduces ring flexibility and may alter hydrogen-bonding interactions in biological targets .
Physicochemical Properties
- Melting Points: Data gaps exist for the target compound, but analogues like 5-Bromo-6-chloro-4(3H)-pyrimidinone (evidence 15) show high thermal stability due to halogenation.
- Mass Spectrometry : The CF₃-substituted compound (evidence 16) displays a characteristic isotopic pattern (m/z 225, 227) due to bromine .
Biological Activity
5-Bromo-6-(1-fluoroethyl)pyrimidin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate halogenated ethyl groups. The structural characteristics of this compound suggest that the bromine and fluoroethyl substitutions may significantly influence its biological activity through electronic and steric effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related compound demonstrated Minimum Inhibitory Concentration (MIC) values against various pathogens, suggesting a promising profile for treating bacterial infections:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.06 |
| Streptococcus pneumoniae | 0.015 |
| Enterococcus faecalis | 0.25 |
These findings indicate that similar pyrimidine derivatives can effectively inhibit the growth of Gram-positive bacteria, which is critical in addressing antibiotic resistance issues .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds within the same chemical class have shown anti-inflammatory activity. For example, a study involving biphenyl derivatives indicated that certain compounds could significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-induced neuroinflammation models. These compounds exhibited effects comparable to established anti-inflammatory drugs like celecoxib, highlighting their potential as therapeutic agents for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at various positions on the pyrimidine ring can enhance or diminish activity:
- Bromine Substitution : The presence of bromine at position 5 has been linked to increased antimicrobial activity due to its electron-withdrawing nature, which may enhance the compound's reactivity with biological targets.
- Fluoroethyl Group : The introduction of a fluoroethyl group at position 6 is hypothesized to improve lipophilicity, potentially enhancing membrane permeability and bioavailability.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:
- Antimycobacterial Activity : A series of pyrazolo[1,5-a]pyrimidines were found to inhibit Mycobacterium tuberculosis effectively. Compounds with specific substituents showed MIC values ranging from 0.2 to 1.5 µg/mL, suggesting a strong correlation between structural modifications and biological activity .
- Cytotoxicity Profiles : Various pyrimidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines, revealing significant antiproliferative activity. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
